

Investigating Pangamic Acid: A Scientific Comparison of a Controversial Supplement and Its Alternatives

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Compound of Interest

Compound Name: **Vitamin B15**
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[City, State] – December 13, 2025 – A comprehensive review of the scientific literature on pangamic acid, often marketed as "**vitamin B15**," reveals a significant disconnect between its purported therapeutic benefits and the available clinical evidence. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of pangamic acid with established alternatives for enhancing athletic performance and supporting cardiovascular health, supported by experimental data and detailed methodologies.

The Enigma of Pangamic Acid

Pangamic acid is not an officially recognized vitamin, and its chemical identity is not standardized.^[1] Formulations can vary widely, often containing substances like dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), calcium gluconate, and glycine.^[1] While much of the early research, primarily from the former Soviet Union, suggested benefits for oxygenating tissues, improving endurance, and supporting heart and brain function, these studies often lacked the rigorous controls of modern clinical trials.^{[2][3]}

Conversely, regulatory bodies like the U.S. Food and Drug Administration (FDA) have expressed safety concerns, noting that some components found in pangamic acid preparations may be carcinogenic.^{[1][3][4]} The FDA does not recognize pangamic acid as a vitamin and has taken action against its sale, classifying it as an unsafe food additive.^{[3][5]}

Comparison with Established Alternatives

To provide a clear perspective, this guide compares the claims and evidence for pangamic acid with well-researched alternatives in two key areas: athletic performance and cardiovascular health.

Athletic Performance

Pangamic acid has been promoted to enhance athletic performance by improving oxygen utilization and reducing lactic acid accumulation.[\[6\]](#) However, a double-blind clinical trial on male track athletes ingesting 300 mg of pangamic acid daily for three weeks found no significant improvement in maximal treadmill performance, heart rate, or blood glucose and lactate levels compared to a placebo group.[\[5\]](#)

In contrast, supplements like creatine and beta-alanine have a substantial body of evidence supporting their efficacy.

Table 1: Comparison of Pangamic Acid and Alternatives for Athletic Performance

Compound	Claimed/Proven Benefit	Dosage in Studies	Key Experimental Findings	Experimental Protocol
Pangamic Acid	Improved oxygen utilization, reduced lactate	300 mg/day (calcium pangamate and DMG)	No significant difference in maximal heart rate, treadmill time, or post-test glucose and lactate levels compared to placebo in male track athletes.[5]	Double-blind, placebo-controlled trial over 3 weeks using the Bruce treadmill protocol.[5]
Creatine Monohydrate	Increased strength, power output, and lean muscle mass	Loading phase: 20-25 g/day for 5-7 days; Maintenance phase: 3-5 g/day	Significantly greater gains in strength and performance in maximal effort muscle contractions compared to placebo when combined with resistance training.[7][8]	Randomized controlled trials involving resistance training programs with supplementation periods ranging from weeks to months. Performance was assessed using measures like 1RM (one-repetition maximum) and total work performed.[7][8]

Beta-Alanine	Improved performance in high-intensity exercise, delayed fatigue	4.8 - 6.4 g/day	Increased muscle carnosine concentrations, leading to improved performance in high-intensity exercise lasting 1-4 minutes. ^[9] ^[10]	Randomized controlled trials with supplementation periods of 4-10 weeks. Performance was often measured using cycling capacity tests or time trials. ^{[9][10]}
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Cardiovascular Health

Pangamic acid has been anecdotally used for various cardiovascular conditions, with claims of lowering cholesterol and improving oxygenation of the heart.^[1] However, robust clinical data to support these claims is lacking.

Alternatives with significant clinical backing include omega-3 fatty acids and Coenzyme Q10 (CoQ10).

Table 2: Comparison of Pangamic Acid and Alternatives for Cardiovascular Health

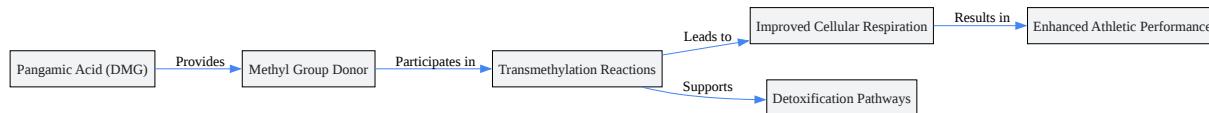
Compound	Claimed/Proven Benefit	Dosage in Studies	Key Experimental Findings	Experimental Protocol
Pangamic Acid	Lowered cholesterol, improved heart oxygenation	Not well-established in clinical trials	Anecdotal reports and early studies with methodological limitations. [11] No large-scale, controlled trials confirming cardiovascular benefits.	Primarily observational and small-scale, uncontrolled studies. [11]
Omega-3 Fatty Acids (EPA/DHA)	Reduced risk of major cardiovascular events, lowered triglycerides	1 g/day	Significant reduction in total myocardial infarction. [12] Prescription-strength doses can lower high triglyceride levels. [13]	Large-scale, randomized, double-blind, placebo-controlled trials such as the VITAL study, with follow-up over several years. [12] [14]
Coenzyme Q10	Improved symptoms of heart failure, reduced cardiovascular mortality	100 - 400 mg/day	In patients with heart failure, CoQ10 supplementation was associated with lower cardiovascular mortality and all-cause mortality. [15] [16]	Randomized, double-blind, placebo-controlled trials, such as the Q-SYMBIO study, with long-term follow-up. [15]

Proposed Mechanisms of Action and Experimental Workflows

The proposed mechanisms for pangamic acid and its alternatives differ significantly, which is reflected in the design of experimental studies.

Pangamic Acid's Proposed Mechanism

The primary proposed mechanism for pangamic acid, specifically its dimethylglycine (DMG) component, is its role as a methyl donor in transmethylation reactions, which is theorized to improve cellular respiration and energy utilization.[2][5]

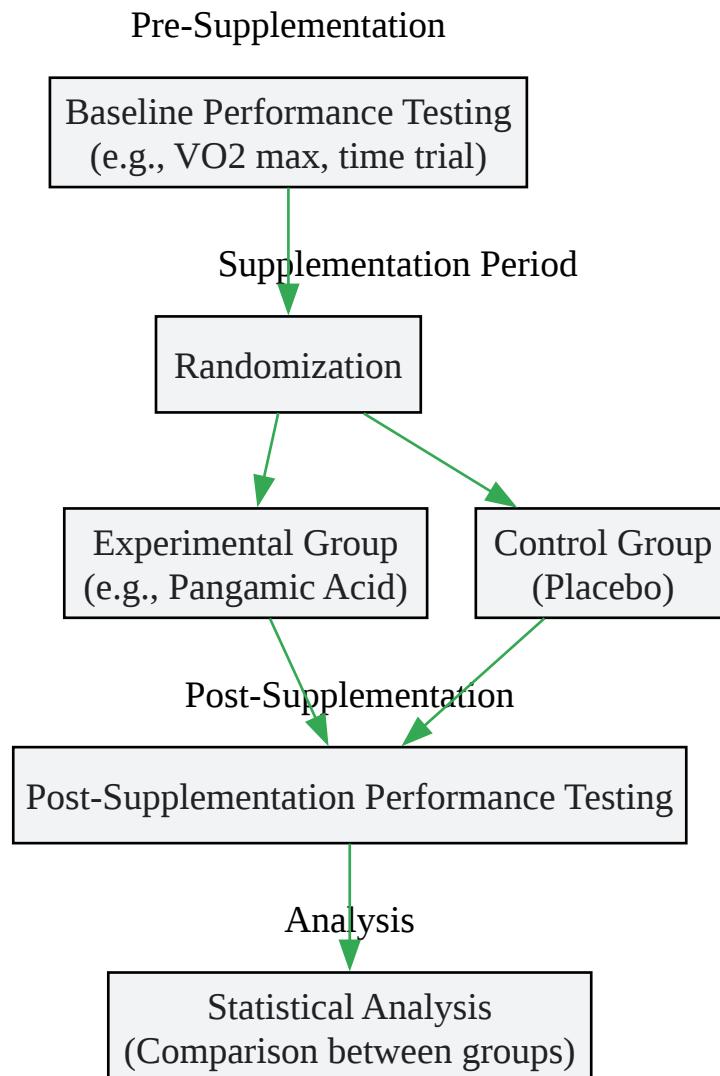


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Caption: Proposed mechanism of pangamic acid (DMG component).

Experimental Workflow for Athletic Performance Studies

A typical experimental workflow to assess the impact of a supplement on athletic performance involves a randomized controlled trial design.

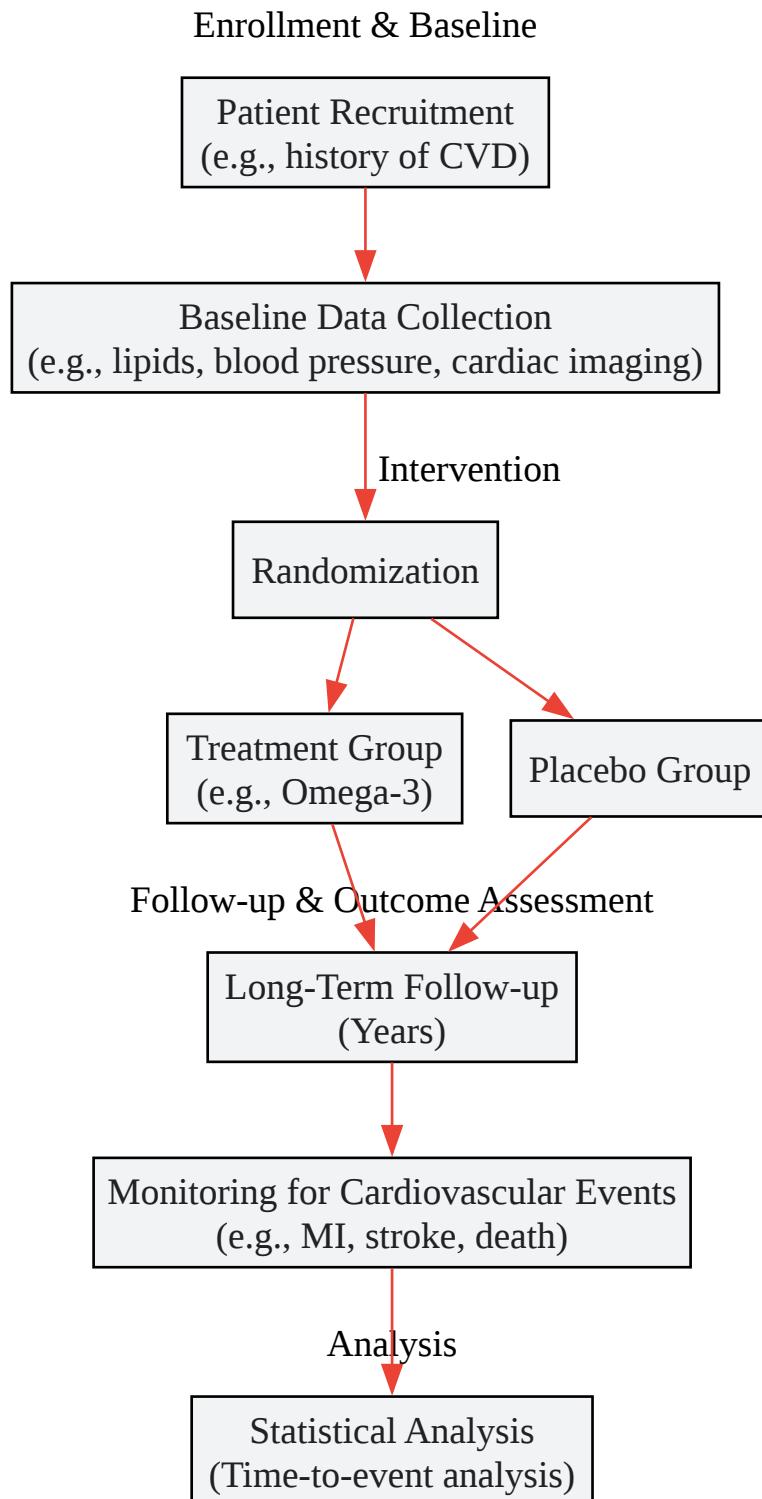


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Caption: Standard workflow for athletic performance clinical trials.

Experimental Workflow for Cardiovascular Health Studies

Studies investigating cardiovascular outcomes typically require large patient populations and long-term follow-up to observe statistically significant effects.

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Caption: Typical workflow for cardiovascular outcome clinical trials.

Conclusion

The therapeutic claims surrounding pangamic acid are not supported by the standards of evidence-based medicine. The lack of a standardized chemical identity, coupled with a dearth of high-quality clinical trials and potential safety concerns, positions pangamic acid as a substance of questionable efficacy and safety. In contrast, alternatives such as creatine and beta-alanine for athletic performance, and omega-3 fatty acids and Coenzyme Q10 for cardiovascular health, are supported by a wealth of scientific evidence from well-designed clinical trials.

Researchers and drug development professionals are encouraged to focus on compounds with proven mechanisms of action and a robust portfolio of clinical data. While the allure of a "miracle vitamin" like pangamic acid may persist in popular culture, the scientific community must rely on rigorous, evidence-based approaches to advance therapeutic options.

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